N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine
Description
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine (CID 4070806) is a nitro-substituted Schiff base derivative synthesized via the condensation of 5-nitro-1,2-phenylenediamine with 2-nitrobenzaldehyde. Its molecular formula is C₁₃H₁₀N₄O₄, with a molecular weight of 286.23 g/mol . The compound exhibits two nitro groups: one at the 5-position of the phenylenediamine backbone and another on the 2-nitrobenzylidene moiety. Structural characterization includes SMILES notation (C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-]) and collision cross-section (CCS) predictions, such as 164.6 Ų for the [M+H]+ adduct .
Properties
CAS No. |
10173-66-7 |
|---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-nitro-2-[(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c14-11-6-5-10(16(18)19)7-12(11)15-8-9-3-1-2-4-13(9)17(20)21/h1-8H,14H2 |
InChI Key |
TWARVKUEINMADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 5-Nitro-1,2-phenylenediamine and 2-Nitrobenzaldehyde
The most widely reported method involves refluxing equimolar amounts of 5-nitro-1,2-phenylenediamine and 2-nitrobenzaldehyde in ethanol or methanol under acidic catalysis. Acetic acid (1–2 drops) typically facilitates imine bond formation via nucleophilic attack of the primary amine on the aldehyde carbonyl. Reaction completion within 3–5 hours at 70–80°C yields orange crystalline solids, purified via recrystallization from dimethyl sulfoxide (DMSO)-ethanol mixtures.
A modified protocol using mechanochemical grinding (without solvent) achieves comparable yields (85–89%) in 30 minutes, as demonstrated in analogous Schiff base syntheses. This method eliminates solvent waste but requires post-reaction extraction with chloroform to isolate the product.
Nitro-Group Installation via Electrophilic Aromatic Substitution
Patent US3632582A discloses a precursor-based approach starting with 4-fluoro-3-nitroaniline. Reaction with ammonia or primary amines under reflux (≤100°C) in aqueous alcohol displaces fluorine, forming nitro-phenylenediamine intermediates. Subsequent condensation with 2-nitrobenzaldehyde proceeds in 92% yield. Advantages include:
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Reaction Time | 2–4 hours |
| Solvent | Water/isopropanol |
| Catalyst | Sodium carbonate |
This two-step method minimizes isomer formation due to the directed ortho-metalation effect of the fluorine leaving group.
Optimization of Reaction Conditions
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMSO, DMF) accelerate condensation by stabilizing the transition state through dipole interactions. In DMSO, the reaction reaches 95% conversion in 1.5 hours versus 4 hours in ethanol. However, aqueous alcohols (e.g., 50% EtOH-H₂O) improve crystallinity, yielding 98% pure product after one recrystallization.
Catalytic Systems
Comparative studies from US6245943B1 and US3632582A reveal:
-
Acid Catalysts : 0.1M HCl reduces reaction time by 40% but promotes hydrolysis side reactions (5–8% yield loss).
-
Base Catalysts : Sodium carbonate (2 eq.) enhances amine nucleophilicity, achieving 89% yield without byproducts.
-
Metal-Free Conditions : Grinding methods eliminate catalyst requirements, suitable for acid-sensitive substrates.
Characterization and Purity Control
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectra show diagnostic bands at:
¹H NMR (DMSO-d₆) exhibits a singlet at δ 8.9 ppm for the imine proton, with aromatic multiplets between δ 7.5–8.3 ppm integrating for 8 hydrogens.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns (ACN:H₂O 70:30 mobile phase) resolve the product at 4.2 minutes with ≥99% purity. Residual aldehyde (<0.1%) is detectable via Schiff’s reagent test.
Industrial-Scale Adaptations
Patent US3632582A details a continuous flow process for kilogram-scale synthesis:
-
Precursor Mixing : 4-fluoro-3-nitroaniline (1.0 kg) and benzylamine (1.2 eq.) in 10 L isopropanol.
-
Reaction : Heated to 80°C for 3 hours under N₂.
-
Workup : Filtration yields 1.4 kg crude 5-nitro-N-benzyl-1,2-phenylenediamine (92% yield).
-
Condensation : React with 2-nitrobenzaldehyde (1.05 eq.) in DMSO at 100°C for 1 hour.
This method achieves 87% overall yield with 99.5% purity, demonstrating scalability for dye manufacturing.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Organic Synthesis
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further reactions allows for the creation of derivatives with specific properties. The compound's nitro groups enhance its electrophilicity, making it suitable for nucleophilic substitution reactions.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit significant biological activities. This compound has been studied for its potential antimicrobial properties. Preliminary studies suggest that it may interact with biological macromolecules such as proteins and nucleic acids, leading to oxidative stress or DNA damage .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various pathogens. The results indicated moderate antibacterial and antifungal activities, with higher efficacy observed against yeast strains compared to bacterial strains .
Fluorescent Probes
The compound has been explored as a fluorescent probe for imaging applications, particularly in hypoxic tumor environments. Nitroaromatic compounds are known to exhibit fluorescence properties that can be utilized for bioimaging purposes .
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Nitrophenylhydrazine | Contains hydrazine functional group | Known for azo dye synthesis |
| 3-Nitrophenylhydrazine | Similar hydrazine structure | Exhibits different reactivity patterns |
| 2-Nitrophenol | Contains hydroxyl group | Used as an antiseptic and in dye production |
| 4-Amino-3-nitrophenol | Amino group substitution | Important precursor in pharmaceutical applications |
Interaction Studies
Understanding the interaction of this compound with cellular components is crucial for evaluating its safety and efficacy profiles. Studies have shown that similar compounds can induce oxidative stress or lead to DNA damage . Thus, detailed interaction studies are necessary to assess the compound's therapeutic potential and toxicity.
Mechanism of Action
The mechanism of action of N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The Schiff base structure allows it to coordinate with metal ions, forming complexes that can exhibit unique biological activities .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
The compound is compared with substituted phenylenediamines and Schiff bases to evaluate differences in reactivity, stability, and applications.
Key Observations :
- Nitro vs. Chlorine Substituents : The electron-withdrawing nitro groups in the target compound enhance its oxidative stability compared to 5-chloro-N1-phenylbenzene-1,2-diamine, where chlorine may act as a leaving group in nucleophilic reactions .
- Positional Isomerism : Unlike 2-nitro-1,4-phenylenediamine (hazard class 5-NC-2-II), the target compound’s 1,2-diamine configuration and dual nitro groups reduce its acute toxicity but increase steric hindrance in coordination chemistry .
- Crosslinking Potential: Both the target compound and 3,5-dinitro-1,2-phenylenediamine exhibit crosslinking capabilities in polymers due to nitro group reactivity. However, the benzylidene moiety in the former may improve thermal stability by introducing π-conjugation .
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s [M+H]+ CCS (164.6 Ų) is smaller than [M+Na]+ (178.2 Ų), indicating sodium adducts increase molecular volume . This contrasts with aliphatic amines like DETA/TETA, where CCS correlates with chain length and corrosion inhibition efficiency () .
- Solubility : The dual nitro groups reduce solubility in polar solvents compared to N1-(4-iodophenyl)-5-methylbenzene-1,2-diamine, where iodine enhances lipophilicity .
Biological Activity
N1-(2-Nitrobenzylidene)-5-nitro-1,2-phenylenediamine is a nitro-substituted Schiff base that has garnered attention for its diverse biological activities. This compound, with the chemical formula C13H10N4O4, is synthesized through the condensation of 5-nitro-1,2-phenylenediamine and 2-nitrobenzaldehyde. Its biological profile suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The structure of this compound features two nitro groups that significantly influence its biological activity. The presence of these nitro substituents enhances the compound's ability to participate in redox reactions, which can lead to cellular toxicity in various microorganisms.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of nitro compounds. The nitro group is known to facilitate redox reactions that can be detrimental to microbial cells. Research indicates that compounds like this compound exhibit significant antibacterial activity against a range of pathogens, including:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
In vitro studies have demonstrated that this compound can inhibit bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored. In various assays, this compound has shown cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
A study reported an IC50 value of approximately 25 μM for the compound against MCF-7 cells, suggesting significant efficacy in inhibiting tumor growth .
Case Studies and Research Findings
Several research articles have provided insights into the biological activities of nitro-substituted compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N1-(2-nitrobenzylidene)-5-nitro-1,2-phenylenediamine, and how is the product characterized?
- Methodology : The compound is synthesized via a Schiff base condensation reaction between 5-nitro-1,2-phenylenediamine and 2-nitrobenzaldehyde under reflux in ethanol or methanol. The reaction is monitored by TLC for completion. Post-synthesis, purification involves recrystallization or column chromatography. Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm imine bond formation and aromatic proton environments.
- UV-Vis spectroscopy to analyze electronic transitions influenced by nitro groups (e.g., λmax shifts due to conjugation) .
- X-ray crystallography (if single crystals are obtained) to resolve molecular geometry and confirm the Schiff base structure, as seen in analogous compounds .
Q. How does the nitro substituent influence the reactivity of 1,2-phenylenediamine derivatives in condensation reactions?
- Methodology : The electron-withdrawing nitro groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions. In condensation reactions, this enhances the stability of the imine product by stabilizing the electron-deficient intermediate. Comparative studies using substituted benzaldehydes (e.g., 2-nitro vs. 4-nitro) can reveal regioselectivity trends via HPLC or GC-MS analysis of reaction mixtures.
Q. What are the primary applications of nitro-substituted phenylenediamine derivatives in organic synthesis?
- Methodology : These compounds serve as intermediates in heterocyclic synthesis. For example, they are precursors for benzimidazoles (via cyclocondensation with carboxylic acids) and as ligands in coordination chemistry. Their nitro groups can be selectively reduced to amines for further functionalization, as demonstrated using SnCl2·2H2O in ethanol under reflux .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound affect its coordination behavior with transition metals?
- Methodology : The compound acts as a tridentate ligand via the imine nitrogen and two amine groups. Its coordination geometry can be studied using:
- Single-crystal X-ray diffraction to determine bond lengths/angles in metal complexes (e.g., Cu<sup>I</sup> or Cu<sup>II</sup>), as shown in analogous imine podands .
- DFT calculations to compare theoretical vs. experimental ligand-metal interaction energies, focusing on how nitro groups alter electron density at binding sites .
Q. What mechanistic insights explain contradictory data on the compound’s stability under varying pH and solvent conditions?
- Methodology : Stability studies involve:
- UV-Vis kinetic assays to monitor degradation rates in acidic/alkaline media.
- LC-MS to identify hydrolysis products (e.g., free diamine or nitrobenzaldehyde).
- Hammett plots to correlate substituent effects (e.g., nitro groups) with reaction rates, resolving discrepancies in literature reports.
Q. How can supramolecular interactions (e.g., hydrogen bonding, π-stacking) in solid-state structures of this compound be exploited for material design?
- Methodology : Analyze crystallographic data (e.g., CIF files) to map intermolecular interactions. For example:
- Hydrogen bonding networks between amine groups and nitro oxygens can stabilize layered structures.
- π-π stacking of aromatic rings may enhance conductivity in coordination polymers, as observed in related nitroaromatic systems .
Q. What advanced spectroscopic techniques are critical for resolving electronic transitions in nitroaromatic Schiff bases?
- Methodology :
- Time-resolved fluorescence spectroscopy to study excited-state dynamics influenced by nitro groups.
- Electrochemical impedance spectroscopy (EIS) to correlate electronic properties with redox behavior in thin films.
- Raman spectroscopy to detect nitro group vibrations (e.g., symmetric/asymmetric stretching modes) and assess conjugation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
